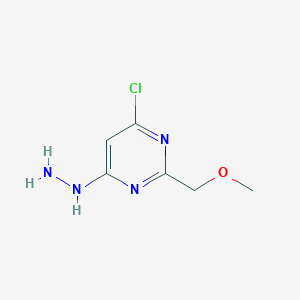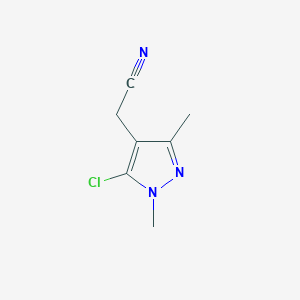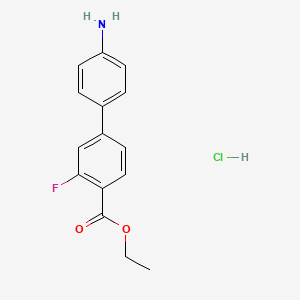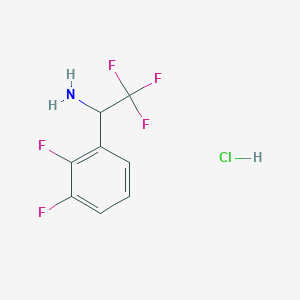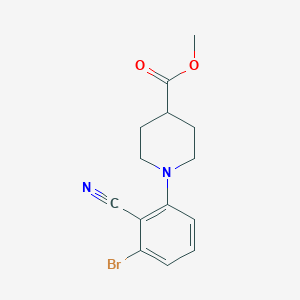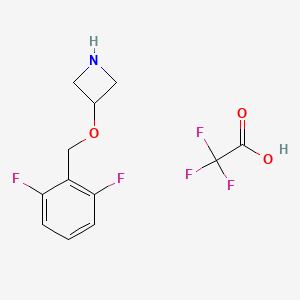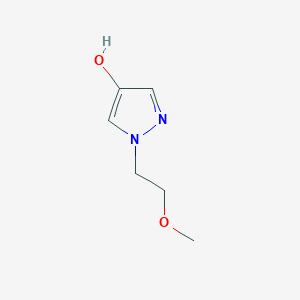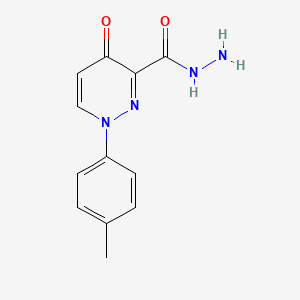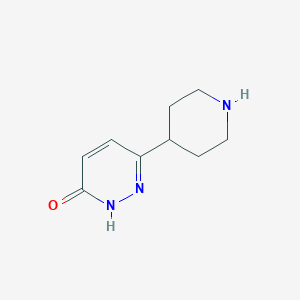![molecular formula C12H11ClN2O B1458306 N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide CAS No. 1517663-72-7](/img/structure/B1458306.png)
N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide
Vue d'ensemble
Description
N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide, also known as 2-chlorobenzyl cyanide or CBzCN, is a synthetic compound that has been used in scientific research for a variety of applications. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 85-87°C. CBzCN is a potent inhibitor of cytochrome P450 enzymes, and has been used in a variety of biochemical and physiological studies, as well as in drug metabolism research.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Synthetic Techniques : Innovative synthetic methods have been developed for producing cyclopropanecarboxamides, highlighting the relevance of such compounds in medicinal chemistry. A metal-free cyclopropanation technique has been reported for synthesizing 1-cyanocyclopropanecarboxamides with high diastereoselectivity, demonstrating the compound's synthetic accessibility and potential for further chemical modifications (Nie et al., 2017).
Crystal Structure Analysis : The crystal structure of related compounds, such as N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, has been characterized. Such studies provide insights into the molecular conformation, which is crucial for understanding the compound's reactivity and interactions (Özer et al., 2009).
Biological Activities
Antimicrobial Properties : Research on tetrahydropyrimidine-2-thiones and their derivatives, including N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, has shown significant inhibition of bacterial and fungal growth. These findings indicate the potential of N-substituted cyclopropanecarboxamides as antimicrobial agents (Akbari et al., 2008).
Enzyme Induction : The compound 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide has been studied for its inducing effect on cytochrome P-450 isozymes. Although this study does not directly relate to the exact chemical , it underscores the potential biological interactions and effects of related compounds (Totis et al., 1989).
Metal Complexes with Antibacterial Activities : The synthesis and characterization of carboxamides and their metal complexes, including those with antibacterial activities against E. coli, highlight the compound's potential as a scaffold for developing new antibacterial agents. These complexes show increased activity compared to the parent ligands, suggesting the modification of such compounds could enhance their biological properties (Aktan et al., 2017).
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-10-4-2-1-3-9(10)7-15-11(16)12(8-14)5-6-12/h1-4H,5-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMKKJHJNIEKFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C(=O)NCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



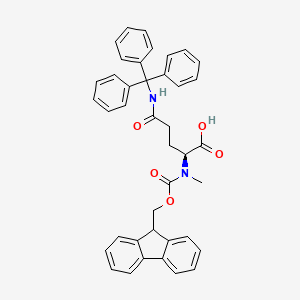
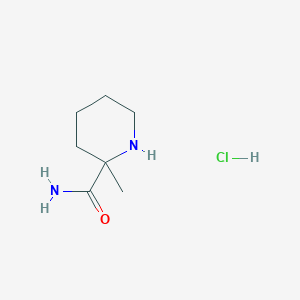
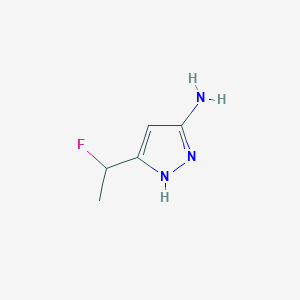
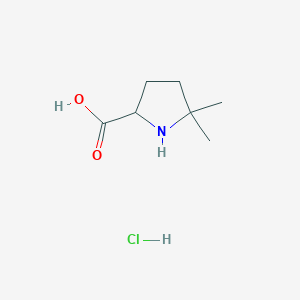
![2-methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B1458227.png)
